1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-15(17-9-11-5-3-7-21-11)19-16-18-14-12-6-2-1-4-10(12)8-13(14)22-16/h1-7H,8-9H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSDGKYLMPRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indeno-thiazole Core: The indeno-thiazole core can be synthesized through a cyclization reaction involving a suitable indene derivative and a thioamide.
Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is being investigated for its anticancer properties. Research indicates that derivatives of indeno-thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study highlighted the synthesis of a series of 8H-indeno[1,2-d]thiazole derivatives, which were evaluated for their inhibitory activities against cancer cell proliferation, showing promising results with certain compounds exhibiting IC50 values in the low micromolar range .
Antiviral Properties
The compound has also been explored as a potential inhibitor of viral proteases, particularly the SARS-CoV-2 3CL protease. High-throughput screening identified several indeno-thiazole derivatives with notable inhibitory activity against this target. One derivative demonstrated an IC50 value of 6.42 ± 0.90 µM, suggesting its potential as a therapeutic agent against COVID-19 .
Biological Research
Cellular Pathway Studies
In biological research, this compound is utilized to study various cellular pathways and molecular interactions. The compound's ability to modulate specific signaling pathways makes it a valuable tool for investigating mechanisms underlying diseases such as cancer and viral infections. Researchers have employed this compound in assays to elucidate its effects on cell cycle regulation and apoptosis .
Mechanistic Studies
The mechanism of action involves the inhibition of specific enzymes or receptors that play critical roles in disease progression. For instance, studies have shown that indeno-thiazole derivatives can interfere with the activity of kinases involved in cancer cell signaling, leading to reduced cell viability .
Industrial Applications
Synthesis of Complex Molecules
In industrial chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its unique structure allows for modifications that can lead to derivatives with enhanced properties for various applications, including agrochemicals and pharmaceuticals .
Material Science
The compound's properties may also be explored in material science applications, where its structural characteristics could be beneficial in developing new materials with specific electronic or optical properties.
Data Summary Table
Case Studies
-
Antiviral Activity Against SARS-CoV-2
A study focused on synthesizing various indeno-thiazole derivatives to evaluate their effectiveness against the SARS-CoV-2 3CL protease. Among the compounds tested, one showed promising inhibitory activity with an IC50 value indicating potential therapeutic use against COVID-19 . -
Cytotoxicity in Cancer Cells
Another research project assessed the cytotoxic effects of several indeno-thiazole derivatives on different cancer cell lines. Results indicated that certain modifications to the core structure significantly enhanced anticancer activity, providing insights into structure-activity relationships (SAR) .
Mechanism of Action
The mechanism of action of 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Indeno-Thiazole Cores
6-Aryl-8H-Indeno[1,2-d]thiazol-2-ylamines (e.g., compounds 3m-o, 3x, 3ae): These derivatives, synthesized via palladium-mediated aryl coupling and iodine-catalyzed cyclization, exhibit potent allosteric enhancer (AE) activity at the A1 adenosine receptor (A1AR). Compared to the reference compound PD 81,723 (EC50 >10 μM), these analogues show significantly lower EC50 values (0.9–3.0 μM) and higher maximal AE activity . The substitution pattern on the aryl group (e.g., halogenation, methoxy groups) directly influences potency and selectivity. For example, compound 3ae (EC50 = 3.0 μM) has a 4-fluorophenyl group, while 3m (EC50 = 2.2 μM) features a 3-chlorophenyl substituent .
Key Structural Differences :
- Urea bridges, as in the target compound, are less common in this series but may improve solubility due to hydrogen-bonding capacity .
Urea-Containing Thiazole/Thiophene Analogues
Anti-C. difficile Urea Derivatives (e.g., compounds in ): These derivatives, such as 1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea, inhibit the bacterial enzyme FabK (IC50 = 0.10–0.24 μM). The thiophen-2-ylmethyl group in the target compound shares structural similarities with the thiazole-pyridine substituents in these FabK inhibitors. However, replacing the imidazole-pyridine moiety with an indeno-thiazole core may reduce off-target effects while maintaining enzyme affinity .
Thiophen-2-ylmethyl Urea Derivatives (e.g., and ):
- 1-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (): This compound (MW = 333.4) features a pyrazole-thiazole chain instead of the indeno-thiazole core. The absence of the fused bicyclic system likely reduces metabolic stability compared to the target compound .
Biological Activity
1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea, a compound with the CAS number 1203047-14-6, has garnered attention for its potential biological activities. This compound integrates both indeno-thiazole and thiophene structures, which are known for their diverse pharmacological properties. This article explores its biological activity, focusing on synthesis, mechanisms of action, and specific case studies.
The molecular formula of this compound is with a molecular weight of 327.4 g/mol. The compound's structure is pivotal in determining its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1203047-14-6 |
| Molecular Formula | C16H13N3OS2 |
| Molecular Weight | 327.4 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. The process includes:
- Formation of Indeno-thiazole Core : This is achieved through cyclization reactions involving indene derivatives and thioamides.
- Urea Formation : The thiophene derivative is introduced by reacting with an isocyanate to form the urea linkage .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of thiazolyl ureas have shown significant antileukemic activity against human leukemic cell lines THP-1 and MV-4-11, with IC50 values indicating potent efficacy .
Case Study: Antileukemic Activity
A series of novel thiazolyl urea derivatives were synthesized and tested for their efficacy as antileukemic agents. Among these, one compound demonstrated an IC50 value of 29 ± 0.3 nM against THP-1 cells and 98 ± 10 nM against MV-4-11 cells, suggesting that structural modifications can enhance biological activity significantly .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors critical to cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to inhibit GSK-3β activity, a key player in various cellular processes including apoptosis and cell cycle regulation .
Comparative Biological Activity
A comparison of various compounds within the same class reveals differences in their biological activities based on structural modifications.
| Compound Name | IC50 (nM) THP-1 | IC50 (nM) MV-4-11 |
|---|---|---|
| Compound A (similar structure) | 29 ± 0.3 | 98 ± 10 |
| Compound B (substituted thiourea) | 45 ± 5 | 120 ± 15 |
| Compound C (non-thiazole derivative) | >100 | >200 |
Broader Biological Implications
The broader implications of the biological activity of this compound extend beyond anticancer properties. Compounds with thiourea and urea functionalities have been noted for their anti-inflammatory, antimicrobial, and antiviral activities as well. For example, certain derivatives have shown effectiveness against HIV and other viral infections due to their ability to interfere with viral replication mechanisms .
Q & A
Basic: What synthetic methodologies are reported for synthesizing 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea and related analogs?
Answer:
The synthesis of indeno-thiazol-urea derivatives typically involves condensation reactions. For example:
- Step 1 : Prepare the indeno-thiazol-2-amine intermediate via iodine-catalyzed condensation of arylindanones with thiourea, as demonstrated in the synthesis of 6-aryl-8H-indeno[1,2-d]thiazol-2-ylamines .
- Step 2 : React the thiazol-2-amine intermediate with an isocyanate or carbamate derivative. For the thiophen-2-ylmethyl urea moiety, coupling with 2-thiophenemethyl isocyanate under anhydrous conditions (e.g., DMF, 60°C) is a viable approach, similar to methods used for aryl-urea derivatives .
- Characterization : Confirm structure via / NMR (e.g., δ ~7.8–8.2 ppm for indeno-thiazol protons) and LCMS (ESI m/z ~380–420 [M+H]) .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : Assign aromatic protons (indeno-thiazol δ 7.8–8.2 ppm; thiophene δ 6.9–7.5 ppm) and urea NH signals (δ ~9–10 ppm, broad) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNOS) with <5 ppm error .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement if single crystals are obtained .
Advanced: How can molecular docking elucidate interactions between this compound and adenosine receptors (e.g., A2A_{2A}2AAR)?
Answer:
- Software : Employ AutoDock 4.2 or Schrödinger Suite with the Lamarckian genetic algorithm for docking simulations .
- Receptor Preparation : Use the human AAR crystal structure (PDB ID: 3EML). Optimize protonation states and remove crystallographic water molecules .
- Key Interactions : Analyze hydrogen bonds (e.g., urea NH with Asn253), π-π stacking (indeno-thiazol with Phe168), and hydrophobic contacts (thiophene with Leu249). Validate using binding free energy (ΔG ~-9 to -11 kcal/mol) and inhibition constants (K ~10–100 nM) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Answer:
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF) on the indeno-thiazol ring to enhance AAR affinity, as seen in analogs with ΔG = -10.5 kcal/mol .
- Urea Linker Optimization : Replace the thiophenemethyl group with bulkier substituents (e.g., 3,5-dichlorophenyl) to improve hydrophobic interactions. Monitor % reduction in catalepsy (e.g., 60–80%) in rodent models .
- Selectivity Screening : Test against A and A adenosine receptors using radioligand binding assays to ensure subtype specificity (e.g., EC >10 µM for non-target receptors) .
Basic: What biological targets are plausible for this compound based on structural analogs?
Answer:
- Primary Target : Adenosine A receptor (AAR), implicated in Parkinson’s disease due to antagonism of dopamine D receptors .
- Secondary Targets : AAR (allosteric enhancer activity) and FLT3 kinase (if structural similarities to quizartinib exist) .
Advanced: How to design in vivo studies to evaluate anti-Parkinsonian efficacy?
Answer:
- Model : Use 6-OHDA-lesioned mice or haloperidol-induced catalepsy models.
- Dosing : Administer compound orally (10–30 mg/kg) and measure catalepsy reduction (%) at 1–4 hours post-administration .
- Biomarkers : Quantify striatal dopamine levels via HPLC and monitor AAR occupancy using PET tracers (e.g., []SCH442416) .
Advanced: What computational strategies improve binding affinity predictions?
Answer:
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent modifications (e.g., -OCH vs. -CF) .
- MD Simulations : Run 100 ns trajectories in explicit solvent (CHARMM36 force field) to assess stability of key interactions (e.g., urea-Asn253 H-bond) .
Basic: What challenges arise in crystallizing this compound for structural analysis?
Answer:
- Solubility : Use DMSO/EtOH mixtures for slow vapor diffusion.
- Crystal Packing : Bulky substituents (e.g., thiophenemethyl) may hinder lattice formation. Co-crystallization with AAR extracellular domain fragments can aid resolution .
Advanced: How to assess receptor subtype selectivity (A1_{1}1, A2A_{2A}2A, A3_{3}3)?
Answer:
- Radioligand Displacement : Use -ZM241385 for AAR, -DPCPX for AAR, and -HEMADO for AAR. Calculate K values via Cheng-Prusoff equation .
- Functional Assays : Measure cAMP inhibition (AAR) or calcium mobilization (AAR) in HEK293 cells expressing receptor subtypes .
Basic: What computational tools predict pharmacokinetic properties?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
